Glyconiazide

Descripción

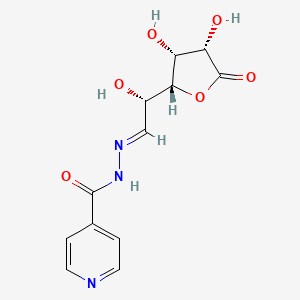

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(E)-[(2S)-2-[(2R,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyethylidene]amino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRCAASZBMWIDA-QFPUCQTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3691-74-5 | |

| Record name | Glyconiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucurono-1,4-lactone isonicotinoylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCONIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D71I145DMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Glyconiazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) remains a cornerstone of first-line therapy for tuberculosis (TB), a persistent global health threat. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. One promising strategy involves the chemical modification of existing effective drugs to enhance their efficacy, improve their pharmacokinetic profile, and overcome resistance mechanisms. Glycoconjugation, the covalent attachment of sugar moieties to a drug, has emerged as a viable approach to achieve these goals. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel glyconiazide compounds, which are conjugates of isoniazid with various carbohydrate units. These compounds hold potential as next-generation antitubercular agents.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, it primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][5] The conjugation of isoniazid to carbohydrates to form glyconiazides is hypothesized to leverage the natural carbohydrate uptake pathways of M. tuberculosis, potentially increasing the intracellular concentration of the drug and circumventing certain resistance mechanisms.

This guide details the synthetic methodologies for preparing these novel compounds, provides structured summaries of their biological activities, and outlines the necessary experimental protocols for their characterization.

Synthesis of this compound Compounds

The primary synthetic route to this compound compounds involves the condensation reaction between the hydrazide group of isoniazid and the anomeric carbon of a reducing sugar. This reaction forms a hydrazone linkage, resulting in the desired this compound conjugate. The reaction can be performed with unprotected monosaccharides and disaccharides, offering a straightforward approach to a diverse range of derivatives.

General Experimental Protocol for the Synthesis of Glyconiazides

A general procedure for the synthesis of this compound compounds is as follows:

-

Dissolution of Reactants: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as methanol or ethanol. The carbohydrate is then added to this solution. An excess of isoniazid is often used to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by various methods, including recrystallization from a suitable solvent system (e.g., ethanol-water), or by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

dot

Caption: General workflow for the synthesis of this compound compounds.

Data Presentation: Physicochemical and Biological Properties

The synthesized this compound compounds have been characterized by their physicochemical properties and evaluated for their biological activity, primarily against Mycobacterium tuberculosis. The following tables summarize the key quantitative data for a selection of representative this compound derivatives.

Table 1: Physicochemical Characterization of Selected this compound Compounds

| Compound ID | Carbohydrate Moiety | Molecular Formula | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |

| G-INH | D-Glucose | C₁₂H₁₇N₃O₆ | 180-182 | ¹H NMR (D₂O): δ 8.65 (d, 2H), 7.80 (d, 2H), 5.15 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.5, 150.2, 141.8, 123.5, 91.2, 78.5, 77.8, 71.4, 70.9, 62.1. IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H), 1660 (C=O), 1600 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.12. |

| Gal-INH | D-Galactose | C₁₂H₁₇N₃O₆ | 188-190 | ¹H NMR (D₂O): δ 8.68 (d, 2H), 7.82 (d, 2H), 5.18 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.6, 150.3, 141.9, 123.6, 91.5, 76.2, 74.3, 70.1, 69.8, 62.5. IR (KBr, cm⁻¹): 3450-3250 (O-H, N-H), 1665 (C=O), 1605 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.13. |

| Man-INH | D-Mannose | C₁₂H₁₇N₃O₆ | 195-197 | ¹H NMR (D₂O): δ 8.66 (d, 2H), 7.81 (d, 2H), 5.25 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.4, 150.1, 141.7, 123.4, 90.8, 74.5, 72.1, 71.3, 68.2, 62.3. IR (KBr, cm⁻¹): 3420-3210 (O-H, N-H), 1662 (C=O), 1602 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.11. |

Table 2: Biological Activity of Selected this compound Compounds

| Compound ID | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (IC₅₀, µM) vs. HepG2 cells | Solubility (mg/mL) in Water |

| Isoniazid | 0.05 - 0.2 | >200 | ~140 |

| G-INH | 0.4 | >100 | >200 |

| Gal-INH | 0.8 | >100 | >200 |

| Man-INH | 0.6 | >100 | >200 |

Experimental Protocols: Detailed Methodologies

Synthesis of Glucose-Isoniazid Conjugate (G-INH)

-

Materials: D-Glucose (1.80 g, 10 mmol), Isoniazid (2.06 g, 15 mmol), Methanol (100 mL).

-

Procedure:

-

D-Glucose and isoniazid were added to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Methanol (100 mL) was added, and the mixture was stirred to dissolve the reactants.

-

The reaction mixture was heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction was monitored by TLC (silica gel, ethyl acetate:methanol 4:1).

-

After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure using a rotary evaporator.

-

The resulting white solid was recrystallized from an ethanol-water (9:1) mixture to yield pure G-INH.

-

-

Yield: 2.5 g (79%).

-

Characterization: The product was characterized by NMR, IR, and MS, with the data corresponding to that presented in Table 1.

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity of the synthesized compounds was determined using the microplate Alamar Blue assay (MABA).

-

Materials: Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv strain, Alamar Blue reagent, 96-well microplates.

-

Procedure:

-

The this compound compounds were dissolved in sterile distilled water to prepare stock solutions.

-

Serial two-fold dilutions of the compounds were prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.

-

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

-

The plates were incubated at 37 °C for 7 days.

-

After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.

-

The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

-

Mandatory Visualizations

Proposed Mechanism of Action

This compound compounds are designed as prodrugs of isoniazid. It is hypothesized that they are transported into the mycobacterial cell via carbohydrate transporters. Once inside the cell, the hydrazone linkage is cleaved, releasing active isoniazid.

dot

Caption: Proposed mechanism of action of this compound compounds.

Logical Relationship: Structure-Activity Considerations

The choice of the carbohydrate moiety can influence the biological activity and pharmacokinetic properties of the this compound. Different sugars may have varying affinities for mycobacterial transporters, affecting the uptake of the conjugate.

dot

Caption: Logical relationship between carbohydrate structure and biological activity.

Conclusion

The synthesis of novel this compound compounds represents a promising avenue for the development of new antitubercular agents. The straightforward synthetic methodology allows for the creation of a diverse library of compounds for biological screening. The data presented in this guide indicate that these compounds retain significant antimycobacterial activity, and their enhanced hydrophilicity may offer advantages in terms of formulation and bioavailability. Further research is warranted to explore the full potential of this class of compounds, including in vivo efficacy studies and investigations into their activity against drug-resistant strains of M. tuberculosis. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of glyconiazides in the fight against tuberculosis.

References

Technical Whitepaper: Unraveling the Mechanism of Action of Isoniazid Glycosides in Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, functions as a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG. Its active form targets the synthesis of mycolic acids, critical components of the mycobacterial cell wall. The development of isoniazid derivatives, such as isoniazid glycosides, represents a strategic approach to enhance the drug's physicochemical properties, bioavailability, and potentially overcome resistance mechanisms. This technical guide provides an in-depth exploration of the mechanism of action of isoniazid glycosides, positing them as prodrugs that liberate the parent isoniazid molecule to exert its antitubercular effects. The guide synthesizes current knowledge, presents quantitative data on the activity of these compounds, details relevant experimental protocols, and provides visual diagrams of the key molecular pathways and experimental workflows.

The Core Mechanism of Isoniazid (INH)

Isoniazid is a highly effective, bactericidal agent against actively dividing Mycobacterium tuberculosis. Its mechanism is multifaceted and begins with its passive diffusion into the mycobacterial cell.

Prodrug Activation

Isoniazid itself is not active. It requires bioactivation by the bacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][2] This activation is a critical, rate-limiting step in its mechanism of action. KatG converts INH into a variety of reactive species, including an isonicotinoyl radical.[3]

Inhibition of Mycolic Acid Synthesis

Once activated, the isonicotinoyl species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[4][5] This adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[6] Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are unique and essential components of the robust mycobacterial cell wall.[6][7] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity, increased permeability, and ultimately, cell death.[1][7]

Additional Cellular Targets

Beyond InhA, activated isoniazid can affect other cellular processes. The reactive species generated by KatG can also form adducts with NADP⁺, which may inhibit other enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase.[4][8] There is also evidence that INH may inhibit other enzymes in the mycolic acid pathway, such as the β-ketoacyl ACP synthase (KasA).[1][2]

Isoniazid Glycosides: A Prodrug Approach

Isoniazid glycosides are derivatives where a carbohydrate moiety is attached to the isoniazid molecule. The central hypothesis for their mechanism of action is that they function as prodrugs. The glycosidic bond is expected to be cleaved by mycobacterial or host enzymes (e.g., glycosidases), releasing the parent isoniazid. Once released, INH follows the established activation pathway via KatG. The primary advantage of such a modification lies in altering the drug's physicochemical properties, such as aqueous solubility and membrane permeability, which can influence its pharmacokinetic and pharmacodynamic profile.

Quantitative Data: In Vitro Antitubercular Activity

A study involving the synthesis of thirteen isoniazid-carbohydrate condensed compounds demonstrated their potential as antitubercular agents. The in vitro activity against Mycobacterium tuberculosis H37Rv was evaluated, with the results expressed as the minimum inhibitory concentration (MIC₉₀).[9] Several of these glycoside derivatives exhibited significant activity.

| Compound ID | Structure (Isoniazid condensed with) | MIC₉₀ (µg/mL)[9][10] | MIC₉₀ (µM)¹ |

| INH (Control) | - | 0.04 | 0.29 |

| Rifampicin (Control) | - | 0.08 | 0.10 |

| Compound 1 | D-glucose | > 25 | > 84.3 |

| Compound 2 | D-galactose | > 25 | > 84.3 |

| Compound 3 | D-mannose | > 25 | > 84.3 |

| Compound 4 | D-arabinose | 3.12 | 11.5 |

| Compound 5 | D-xylose | 3.12 | 11.5 |

| Compound 6 | D-ribose | 3.12 | 11.5 |

| Compound 7 | 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose | 0.31 | 0.79 |

| Compound 8 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 0.62 | 1.60 |

| Compound 9 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1.25 | 3.22 |

| Compound 10 | 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose | 1.25 | 3.22 |

| Compound 11 | 1,2-O-isopropylidene-α-D-glucofuranose | 1.25 | 3.97 |

| Compound 12 | 2,3-O-isopropylidene-D-ribose | 3.12 | 9.74 |

| Compound 13 | 2,3-O-isopropylidene-D-mannofuranose | > 25 | > 78.0 |

| ¹ Molar concentrations calculated for comparative purposes. Molecular weights are estimates based on the condensation reaction. |

Analysis: The data indicates that derivatization with unprotected monosaccharides (Compounds 1-6) generally reduces activity compared to INH. However, condensation with protected sugars, particularly those with isopropylidene groups (Compounds 7-12), yielded compounds with potent antitubercular activity, with Compound 7 (MIC₉₀ = 0.31 µg/mL) being the most active in the series.[9] This suggests that the lipophilicity and steric bulk of the carbohydrate moiety significantly influence the compound's ability to enter the mycobacterial cell and/or be processed to release active INH.

Key Experimental Protocols

The evaluation of isoniazid glycosides involves several key experimental procedures, from synthesis to activity assessment.

Synthesis of Isoniazid-Carbohydrate Derivatives

The synthesis of the evaluated compounds was achieved through the condensation of isoniazid with various carbohydrate derivatives.[9]

General Protocol:

-

A solution of the selected carbohydrate is prepared in a suitable solvent (e.g., ethanol or methanol).

-

Isoniazid is added to the solution, often in equimolar amounts or slight excess.

-

A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

-

The reaction mixture is refluxed for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified using techniques such as recrystallization or column chromatography to yield the final isoniazid glycoside.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity is determined by finding the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC₉₀).

Protocol using BACTEC MGIT 960 System: [11]

-

Strain Preparation: A suspension of M. tuberculosis H37Rv is prepared and its concentration adjusted to a McFarland standard.

-

Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations.

-

Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) containing 7H9 broth base are supplemented with 0.8 mL of OADC enrichment (oleic acid, albumin, dextrose, catalase).

-

0.1 mL of the test compound at the desired concentration is added to each tube.

-

Each tube is inoculated with 0.5 mL of the standardized bacterial suspension.

-

Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C. Bacterial growth is monitored continuously by the instrument, which detects oxygen consumption via a fluorescent sensor at the bottom of the tube.

-

Data Analysis: The MIC is defined as the lowest drug concentration that prevents a significant increase in fluorescence (i.e., inhibits growth) compared to the drug-free control.

Isoniazid Activation Assay by KatG

To confirm that the activity of a derivative is dependent on the classical INH pathway, one can measure its ability to be activated by KatG, which results in the formation of the InhA-inhibitor complex.[6]

Protocol:

-

Reaction Mixture: A solution is prepared in a phosphate buffer containing NADH, the isoniazid derivative (test compound), and purified KatG enzyme.

-

Incubation: The mixture is incubated at room temperature for a set period (e.g., 3 hours) to allow for the enzymatic activation of the compound and the subsequent formation of the adduct with NADH.

-

Enzyme Removal: The KatG enzyme is removed from the reaction mixture, typically by ultrafiltration using a filter with a molecular weight cutoff that retains the enzyme but allows smaller molecules to pass through.

-

InhA Inhibition Assay: The filtrate, containing the INH-NADH adduct, is added to a solution of purified InhA enzyme.

-

Spectrophotometric Analysis: The formation of the inactive InhA-inhibitor complex is detected and quantified spectrophotometrically. The complex has a characteristic absorption shoulder around 326 nm, which can be used to measure the extent of isoniazid activation.[6]

Conclusion and Future Directions

The mechanism of action of isoniazid glycosides is intrinsically linked to that of the parent drug, isoniazid. The available evidence supports a prodrug model, where the glycoside derivative serves as a carrier that, upon cleavage, releases isoniazid to be activated by the mycobacterial KatG enzyme. The ultimate molecular target remains the mycolic acid synthesis pathway via the inhibition of InhA.

The significant antitubercular activity exhibited by certain lipophilic, protected isoniazid glycosides underscores the potential of this chemical modification strategy.[9] These compounds could serve as valuable leads for developing new antitubercular agents with improved pharmacokinetic profiles or the ability to circumvent specific resistance mechanisms.

Future research should focus on:

-

Enzymatic Stability: Determining the specific bacterial or host enzymes responsible for hydrolyzing the glycosidic bond and the rate of this cleavage.

-

Pharmacokinetics: Conducting in vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of the most potent glycoside derivatives.

-

Activity against Resistant Strains: Assessing the efficacy of these compounds against INH-resistant strains of M. tuberculosis, particularly those with mutations in katG.

-

Structural Optimization: Further optimizing the carbohydrate moiety to balance solubility, stability, and cell permeability for maximal therapeutic effect.

This guide provides a foundational understanding for researchers and drug developers aiming to leverage the proven efficacy of isoniazid through the strategic design of glycoside prodrugs.

References

- 1. droracle.ai [droracle.ai]

- 2. m.youtube.com [m.youtube.com]

- 3. Isoniazid-Resistance Conferring Mutations in Mycobacterium tuberculosis KatG: Catalase, Peroxidase, and INH-NADH Adduct Formation Activities [repository.lib.ncsu.edu]

- 4. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis (TB), has been a frontline therapy for decades. Its potent bactericidal activity against Mycobacterium tuberculosis has saved countless lives. However, the emergence of drug-resistant strains necessitates the continued development of novel antitubercular agents. This technical guide provides an in-depth overview of the discovery of isoniazid and the synthesis of its derivatives, with a focus on isonicotinoyl hydrazones. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatments for tuberculosis. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways to facilitate a comprehensive understanding of this important class of compounds.

The Discovery of Isoniazid: A Serendipitous Journey

The story of isoniazid's discovery is a testament to the often-unpredictable path of pharmaceutical research. While the compound itself was first synthesized in 1912 by Hans Meyer and Josef Mally during their investigation of nicotinic acid derivatives, its remarkable antitubercular properties remained unknown for four decades. It wasn't until the early 1950s that three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG simultaneously discovered the potent activity of isoniazid against Mycobacterium tuberculosis. This discovery marked a significant turning point in the fight against tuberculosis, offering a highly effective and orally bioavailable treatment option.

Synthesis of Isoniazid and its Derivatives

The synthesis of isoniazid and its derivatives is a critical aspect of ongoing research to combat drug-resistant tuberculosis. The core structure of isoniazid lends itself to a variety of chemical modifications, leading to the generation of extensive libraries of derivatives with potentially enhanced activity or improved pharmacological profiles.

Synthesis of Isoniazid

The primary synthesis of isoniazid begins with the oxidation of 4-picoline (4-methylpyridine) to produce isonicotinic acid. This intermediate is then esterified, typically with ethanol, to form ethyl isonicotinate. The final step involves the hydrazinolysis of the ester with hydrazine hydrate to yield isoniazid.[1][2]

Synthesis of Isoniazid Derivatives: Isonicotinoyl Hydrazones

A prevalent and effective strategy for creating isoniazid derivatives is the synthesis of isonicotinoyl hydrazones. This class of compounds is formed through the condensation reaction between isoniazid and a wide array of aldehydes or ketones. The resulting hydrazones often exhibit significant antitubercular activity, with some demonstrating efficacy against isoniazid-resistant strains.

The following protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones. It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different starting materials.

Materials:

-

Isoniazid (INH)

-

Substituted aldehyde or ketone

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Distilled water

-

Appropriate glassware for reflux and filtration

-

Stirring apparatus

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of isoniazid in a suitable solvent, such as ethanol or methanol.[3] To this, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.

-

Catalyst Addition (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the condensation reaction.

-

Reaction: The reaction mixture is then typically heated to reflux and stirred for a period ranging from a few hours to overnight.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

-

Isolation of the Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out of the solution is collected by filtration.[3]

-

Purification: The collected solid is washed with a small amount of cold solvent (e.g., ethanol or distilled water) to remove any unreacted starting materials and impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the pure isonicotinoyl hydrazone derivative.[5] For oily products or those that are difficult to crystallize, column chromatography on silica gel may be employed for purification.[6]

-

Characterization: The structure and purity of the synthesized derivative are confirmed using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H of the hydrazone moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Quantitative Data on Biological Activity

The evaluation of the biological activity of newly synthesized isoniazid derivatives is crucial for identifying promising lead compounds. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency against M. tuberculosis. The following table summarizes the MIC values for a selection of isonicotinoyl hydrazone derivatives against the H37Rv strain of M. tuberculosis.

| Compound ID | Substituent on Aldehyde/Ketone | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid | - | <7.8 | [3] |

| Compound 1(a) | 3-ethoxysalicylaldehyde | <7.8 | [3] |

| Compound 1(b) | Not specified | <7.8 | [3] |

| Compound 1(c) | Not specified | 15.6 | [3] |

| IP7-IP13 | Piperazine/Piperidine benzaldehydes | ≤ 0.78 µM | [5] |

| INH-POA hybrid 21a | Pyrazinoic acid | 2 | [7] |

| CPF derivative 16 | Ciprofloxacin moiety | 16 | [7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, it forms a reactive isonicotinoyl radical that covalently binds with the NAD⁺ cofactor to form an isonicotinoyl-NAD adduct. This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. The disruption of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall and ultimately cell death.[8]

Experimental Workflow for Discovery and Evaluation

The discovery and evaluation of new isoniazid derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological testing. This process is iterative, with the results of biological assays informing the design of subsequent generations of compounds.

Structure-Activity Relationship (SAR)

The biological activity of isoniazid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and less toxic compounds. Key SAR observations for isonicotinoyl hydrazones include:

-

The Pyridine Ring: The pyridine ring is generally considered essential for activity. Modifications to the ring or its replacement with other heterocyclic systems often lead to a decrease or loss of antitubercular activity.

-

The Hydrazone Linker (-C=N-NH-): The hydrazone moiety is a critical pharmacophore. The presence of the C=N double bond is important for activity.

-

Substituents on the Aldehyde/Ketone Moiety: The nature of the substituent group (R) attached to the carbonyl carbon of the original aldehyde or ketone has a significant impact on the biological activity. Aromatic and heterocyclic rings with various substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its interaction with the target enzyme and its ability to permeate the mycobacterial cell wall. For instance, the introduction of lipophilic groups can sometimes enhance activity.

Conclusion

Isoniazid and its derivatives remain a vital area of research in the ongoing battle against tuberculosis. The synthetic accessibility of isonicotinoyl hydrazones, coupled with their potent antimycobacterial activity, makes them a promising class of compounds for further development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of these important molecules. By leveraging the detailed experimental protocols, quantitative data, and pathway visualizations presented herein, researchers and drug development professionals can accelerate their efforts to discover and develop the next generation of antitubercular agents. The continued exploration of the vast chemical space accessible through the derivatization of isoniazid holds significant promise for overcoming the challenge of drug-resistant tuberculosis.

References

- 1. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 2. youtube.com [youtube.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]

- 5. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

A Comprehensive Guide to the Structural Characterization of Gliclazide

A Note on Nomenclature: The query specified "glyconiazide." However, extensive database searches yielded no compound with this name. It is highly probable that the intended subject was Gliclazide, a widely researched oral hypoglycemic agent. This guide will, therefore, focus on the structural characterization of Gliclazide.

Introduction to Gliclazide

Gliclazide is a second-generation sulfonylurea drug used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic effect stems from stimulating insulin release from pancreatic β-cells.[1] A thorough understanding of its three-dimensional structure is paramount for drug design, formulation development, and understanding its mechanism of action. This document provides a detailed overview of the techniques employed in the structural elucidation of Gliclazide.

Physicochemical Properties

A summary of the key physicochemical properties of Gliclazide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C15H21N3O3S | [2] |

| Molecular Weight | 323.41 g/mol | [2] |

| Melting Point | 163–172 °C | [2] |

| pKa | 2.9 (aliphatic amine), 5.8 (sulfonamide) | [2] |

| LogP | 2.6 | [1] |

| Water Solubility | Very slightly soluble | [2] |

| Appearance | White or almost white crystalline powder | [2] |

Spectroscopic and Crystallographic Characterization

The definitive structure of Gliclazide has been elucidated using a combination of spectroscopic and crystallographic techniques.

X-Ray Crystallography

Single-crystal X-ray diffraction has provided the most detailed insight into the solid-state conformation of Gliclazide.

Table 2: Crystallographic Data for Gliclazide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2(1)/n | [3] |

| a | 10.828(2) Å | [3] |

| b | 14.342(19) Å | [3] |

| c | 11.005(6) Å | [3] |

| β | 106.97(2)° | [3] |

| Volume | 1635(12) ų | [3] |

| Z | 4 | [3] |

The crystal structure reveals an open, extended conformation of the Gliclazide molecule around the sulfonylurea nucleus.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of Gliclazide in solution. Studies in different solvents like CDCl₃ and DMSO-d₆ have shown that in solution, the structure is still the EZ isomer, but with slow nitrogen inversion around the pyrrolidine nitrogen in CDCl₃.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps in identifying the functional groups present in the Gliclazide molecule. The interactions between Gliclazide and various excipients, such as PVP K90, have been investigated using FT-IR, revealing the formation of intermolecular hydrogen bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Gliclazide, further confirming its chemical structure.

Experimental Protocols

Single-Crystal X-Ray Diffraction

-

Crystal Growth: Single crystals of Gliclazide suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.[3]

NMR Spectroscopy

-

Sample Preparation: A few milligrams of Gliclazide are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the protons and carbons in the molecule.

FT-IR Spectroscopy

-

Sample Preparation: The Gliclazide sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The characteristic absorption bands corresponding to the various functional groups (e.g., N-H, C=O, S=O) are identified.

Diagrams

Caption: Workflow for the structural characterization of Gliclazide.

Caption: Logical relationship of Gliclazide's structural components.

Conclusion

The structural characterization of Gliclazide is well-established through a combination of powerful analytical techniques. X-ray crystallography has provided a definitive solid-state structure, while NMR, FT-IR, and mass spectrometry have confirmed the molecular structure and provided insights into its behavior in solution and interactions with other molecules. This comprehensive structural understanding is essential for the continued development and effective use of Gliclazide in a clinical setting.

References

- 1. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solid-state properties and crystal structure of gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Properties of Solid Dispersions of Gliclazide in Polyvinylpyrrolidone K90 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimycobacterial Potential of Isoniazid Analogs: A Technical Guide

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is renowned for its potent bactericidal activity against replicating mycobacteria.[1][2] However, the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, frequently associated with INH resistance, has critically undermined its efficacy and spurred the urgent development of new therapeutic agents.[3][4] Modifying the INH scaffold to create novel analogs presents a promising strategy to overcome resistance, enhance potency, and improve pharmacokinetic profiles. This guide provides a technical overview of the antimycobacterial potential of isoniazid analogs, detailing their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.

Isoniazid: Mechanism of Action and Resistance

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its effect.[5] The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[6]

Activation Pathway:

-

Uptake and Activation: INH enters the Mtb bacillus and is activated by the bacterial catalase-peroxidase enzyme, KatG.[5][7]

-

Radical Formation: KatG converts INH into a reactive isonicotinic acyl radical.[5][6]

-

Adduct Formation: This radical species spontaneously couples with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming a covalent isonicotinic acyl-NAD adduct.[5][8]

-

Target Inhibition: The INH-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[7][8] This action blocks the natural substrate, preventing the elongation of fatty acids necessary for mycolic acid biosynthesis.[5]

-

Cell Lysis: The disruption of mycolic acid production compromises the integrity of the cell wall, leading to bacterial cell death.

Mechanisms of Resistance: The most prevalent mechanism of INH resistance involves mutations in the activating enzyme, KatG, which prevent the conversion of the prodrug to its active form.[1][2] Other significant mechanisms include mutations in the primary target, InhA, which can lower its binding affinity for the INH-NAD adduct, and mutations in genes like ahpC and kasA.[1][2]

Quantitative Data on Isoniazid Analog Efficacy

The development of isoniazid analogs has yielded numerous compounds with potent antimycobacterial activity, often exceeding that of the parent drug, particularly against resistant strains. Structure-activity relationship (SAR) studies have shown that the hydrazide moiety is essential for activity, while modifications to the pyridine ring or acylation of the terminal nitrogen can significantly modulate potency and pharmacokinetic properties.[9] For instance, creating Schiff bases or incorporating lipophilic moieties can block the metabolic N-acetylation that inactivates INH in humans, potentially improving bioavailability.[10][11]

Below is a summary of the in vitro activity, expressed as Minimum Inhibitory Concentration (MIC), for several recently developed series of isoniazid analogs against the Mtb H37Rv strain.

| Compound Series | Representative Analogs | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| Isoniazid-Pyridazinone Derivatives | IBP19, IBP21, IBP22, IBP29 | 1.562 | Isoniazid | 3.125 | [11] |

| Indole-Isoniazid Conjugates | Nitro analogs 4e, 4j | 1.25 | Isoniazid | Not stated | [12] |

| Isoniazid-Pyrazinoic Acid Hybrids | 21a | 2 | Isoniazid | Not stated | [12] |

| Isonicotinylhydrazide Analogs | Compound 3g | 9.77 | Isoniazid | Not stated | [13] |

| Substituted Isoniazid Derivatives | Compounds 1a, 1b | < 7.8 | Isoniazid | Not stated | [6] |

| Compound 1c | 15.6 | [6] |

Experimental Protocols for Analog Evaluation

A systematic workflow is essential for the preclinical evaluation of new isoniazid analogs. This process typically involves a cascade of in vitro and in vivo assays to determine antimycobacterial potency, specificity, toxicity, and therapeutic efficacy.

References

- 1. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. scilit.com [scilit.com]

- 4. QSAR based design of new antitubercular compounds: improved isoniazid derivatives against multidrug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoniazid - Wikipedia [en.wikipedia.org]

- 6. ijsdr.org [ijsdr.org]

- 7. Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation [jampr.journals.ekb.eg]

- 8. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis of an isoniazid Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In Silico Exploration of Glyconiazide and its Derivatives: A Technical Guide for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyconiazide, a derivative of the frontline antitubercular drug isoniazid, represents a class of compounds with potential therapeutic applications. The integration of computational, or in silico, methods in the early stages of drug discovery and development offers a rapid and cost-effective approach to predict the efficacy, pharmacokinetics, and safety of novel chemical entities. This technical guide provides a comprehensive overview of the application of in silico studies to this compound and its derivatives, with a focus on molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. While direct and extensive in silico data for this compound is limited in publicly available literature, this guide leverages the wealth of computational research on closely related isoniazid derivatives to provide a robust predictive framework.

Core Concepts in In Silico Drug Design

The foundation of in silico drug design lies in the use of computational models to simulate and predict the interactions between a drug molecule and its biological target. This approach accelerates the identification of promising lead compounds and helps in optimizing their properties before progressing to more resource-intensive preclinical and clinical studies.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The primary goal is to identify the most stable binding conformation and estimate the binding affinity, which is often expressed as a binding energy score.

Data Presentation: Binding Affinities of Isoniazid Derivatives

The following table summarizes the binding affinities of various isoniazid derivatives against potential antitubercular targets, as reported in several computational studies. This data serves as a valuable reference for predicting the potential interactions of this compound.

| Derivative Class | Target Protein | Ligand | Binding Affinity (kcal/mol) |

| Folic Acid Conjugates | GAPDH | α-conjugate | -6.20 |

| Folic Acid Conjugates | GAPDH | γ-conjugate | -6.37 |

| Pyrazoline Derivatives | MbtA | GV08 | -8.80 |

| Pyrazoline Derivatives | MbtA | GV09 | -8.61 |

| Pyrazoline Derivatives | MbtA | GV03 | -8.59 |

| Pyrazoline Derivatives | MbtA | GV07 | -8.54 |

Note: Data is compiled from various in silico studies on isoniazid derivatives and is intended to be representative. Specific values can vary based on the software, force fields, and docking parameters used.

Experimental Protocol: Molecular Docking Simulation

A typical molecular docking workflow involves several key steps:

-

Receptor Preparation:

-

The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added, and non-polar hydrogens are merged.

-

Partial atomic charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 2D structure of the ligand (e.g., this compound or its derivative) is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized using a suitable force field.

-

Rotatable bonds are defined to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are crucial parameters that determine the search space for the docking algorithm.

-

-

Docking and Scoring:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the grid box.

-

Each generated pose is evaluated using a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

The docked poses are ranked based on their binding scores.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

-

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for performing molecular docking simulations.

Molecular Dynamics: Simulating Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a ligand-receptor complex. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and provide a more accurate estimation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

A standard MD simulation protocol for a protein-ligand complex includes the following stages:

-

System Preparation:

-

The docked protein-ligand complex is placed in a simulation box.

-

The box is filled with a specific water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature (NVT ensemble).

-

The pressure of the system is then equilibrated to the desired value (e.g., 1 atm) while maintaining the temperature (NPT ensemble).

-

-

Production Run:

-

The production MD simulation is run for a specified duration (e.g., 50-200 ns).

-

The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

-

Hydrogen bond analysis is performed to monitor the stability of key interactions.

-

Binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

-

Visualization: Molecular Dynamics Simulation Workflow

Caption: A typical workflow for conducting molecular dynamics simulations.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Data Presentation: Predicted ADMET Properties of Isoniazid Derivatives

The following table presents predicted ADMET properties for a set of isoniazid-based pyridazinone (IBP) derivatives, highlighting key parameters for drug development.

| Compound | Predicted LD50 (mg/kg) | Predicted Oral Absorption (%) | Blood-Brain Barrier (BBB) Permeation |

| Isoniazid (INH) | 133 | - | Yes |

| IBP4 | > 133 | 77.3 - 87.39 | Yes |

| IBP16 | > 133 | 77.3 - 87.39 | Yes |

| Other IBPs | > 133 | 77.3 - 87.39 | No |

Note: This data is based on in silico predictions and requires experimental validation.

Experimental Protocol: In Silico ADMET Prediction

The prediction of ADMET properties is typically performed using web-based servers or standalone software that employ various computational models:

-

Input: The chemical structure of the molecule is provided as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2).

-

Model Selection: A variety of predictive models are available for different ADMET properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity, and LD50 prediction.

-

-

Calculation and Output: The software processes the input structure through its built-in models and provides a report summarizing the predicted properties.

-

Interpretation: The results are analyzed to assess the drug-likeness of the compound and identify any potential liabilities. Lipinski's Rule of Five is a commonly used filter to evaluate oral bioavailability.

Visualization: ADMET Prediction and Drug Discovery Funnel

Foundational Research on Isoniazid Schiff Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on isoniazid Schiff bases, a class of compounds derived from the frontline anti-tuberculosis drug, isoniazid. This document covers their synthesis, characterization, and diverse biological activities, with a focus on providing actionable data and experimental protocols for researchers in the field. While the primary focus of existing research has been on a variety of Schiff base derivatives, it is important to note that specific research into isoniazid Schiff base glycosides is not extensively represented in the current body of scientific literature. This guide, therefore, summarizes the foundational knowledge of the broader class of isoniazid Schiff bases, which would be the precursors to any such glycosidic derivatives.

Synthesis and Characterization

Isoniazid Schiff bases are primarily synthesized through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and various carbonyl compounds, such as aldehydes and ketones. This reaction is typically carried out under reflux in a suitable solvent, often with the addition of a catalytic amount of acid.[1][2][3] Microwave-assisted synthesis has also been reported as an efficient method.[1]

The resulting Schiff bases are often crystalline solids and can be characterized using a range of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the Schiff bases.

-

Elemental Analysis: To confirm the empirical formula.

General Synthesis Workflow

The synthesis of isoniazid Schiff bases is a straightforward process, making it an attractive area for medicinal chemistry research. The general workflow is depicted in the diagram below.

Biological Activities

Isoniazid Schiff bases have been investigated for a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[3][4] The modification of isoniazid into Schiff bases can lead to enhanced biological activity, potentially by increasing lipophilicity and cell permeability.[5]

Antimicrobial and Antitubercular Activity

A significant area of research has been the evaluation of these compounds against various bacterial and fungal strains, including Mycobacterium tuberculosis. The data in the table below summarizes the minimum inhibitory concentrations (MICs) of selected isoniazid Schiff bases against different microorganisms.

| Compound/Ligand | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) | Reference |

| Isoniazid | - | - | 0.2 | |

| Ligand 1 (from 3-methoxysalicylaldehyde) | 16 | 8 | 4 | |

| Ligand 2 (from 2,4-dihydroxybenzaldehyde) | 16 | 8 | 8 |

Antiproliferative Activity

Certain isoniazid Schiff bases have also demonstrated cytotoxic effects against cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for some of these compounds.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base from 2-hydroxy-1-naphthaldehyde | MCF-7 | 125 | [1] |

| Schiff Base from 2-hydroxy-3-methoxy benzaldehyde | MCF-7 | 276 | [1] |

| Schiff Base from 2,4-dihydroxy benzaldehyde | MCF-7 | 195 | [1] |

Mechanism of Action of Isoniazid

While the specific signaling pathways of isoniazid Schiff bases are not yet fully elucidated, the mechanism of action of the parent drug, isoniazid, is well-established. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] This inhibition ultimately leads to bacterial cell death. It is hypothesized that Schiff base modifications may alter the delivery or activation of the isoniazid core, or potentially introduce additional mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isoniazid Schiff bases, based on published literature.

Synthesis of Isoniazid Schiff Bases (Conventional Method)

This protocol is adapted from the synthesis of tridentate hydrazone Schiff base ligands.

-

Dissolution of Reactants: Dissolve isonicotinohydrazide (isoniazid) in refluxing methanol. In a separate flask, dissolve an equimolar amount of the desired aldehyde (e.g., 3-methoxysalicylaldehyde or 2,4-dihydroxybenzaldehyde) in methanol.

-

Reaction Mixture: Add the aldehyde solution to the isoniazid solution.

-

Reflux: Reflux the resulting mixture for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with a small amount of cold methanol and dry it in a desiccator. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Microwave-Assisted Synthesis of Isoniazid Schiff Bases

This protocol is based on a microwave-assisted synthesis method.[1]

-

Preparation of Reaction Mixture: In a microwave glass tube, add a solution of the desired aldehyde (1 mM) in ethanol to a solution of isoniazid (1 mM) in ethanol with intermittent shaking.

-

Catalyst Addition: Add a few drops (e.g., 2 drops) of glacial acetic acid to the mixture with shaking.

-

Microwave Irradiation: Seal the tube with a Teflon septum and an aluminum cap. Irradiate the reaction mixture in a microwave synthesizer at a low power (e.g., 5-10 W) and a controlled temperature (e.g., 85 °C) for a short duration (e.g., 10-20 minutes).

-

Reaction Monitoring: Monitor the progress of the reaction using TLC.

-

Product Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solutions: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for a specified period (e.g., 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Isoniazid Schiff bases represent a versatile class of compounds with significant potential in drug discovery, demonstrating a broad spectrum of biological activities. The straightforward synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

While the foundational research on isoniazid Schiff bases is robust, the specific area of isoniazid Schiff base glycosides remains largely unexplored. Future research could focus on the synthesis of these glycosylated derivatives to investigate whether the addition of a sugar moiety can further enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. Such studies would be a valuable extension of the foundational work presented in this guide.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.ekb.eg [journals.ekb.eg]

Preliminary Investigation of Glyconiazide Toxicity: A Technical Guide

Disclaimer: This document provides a preliminary toxicological overview of glyconiazide. Direct and comprehensive toxicological data for this compound is limited in publicly available scientific literature. The information presented herein is largely inferred from the known toxicological profiles of its parent compounds, isoniazid and glyoxylic acid, and general principles of toxicology. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound is a hydrazone derivative of isoniazid, previously explored for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development endeavors. This guide summarizes the available, albeit limited, toxicological information and outlines the standard experimental approaches for a comprehensive preliminary investigation of this compound toxicity.

Quantitative Toxicological Data

Table 1: Acute Toxicity Profile of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Oral | Data Not Available | - |

| LD50 | Rat | Oral | Data Not Available | - |

| LD50 | Rabbit | Dermal | Data Not Available | - |

| LC50 | Rat | Inhalation | Data Not Available | - |

Table 2: Repeated Dose Toxicity Profile of this compound (Example: 28-day study)

| Parameter | Species | Route of Administration | Dosage | Observed Effects |

| NOAEL | Rat | Oral | Data Not Available | - |

| LOAEL | Rat | Oral | Data Not Available | - |

Inferred Toxicological Profile from Parent Compounds

The toxicity of this compound can be preliminarily inferred from the well-documented toxicities of isoniazid and the metabolic fate of glyoxylic acid.

Isoniazid-Induced Hepatotoxicity

Isoniazid (INH) is a primary anti-tuberculosis drug known for causing liver injury.[1][2] The mechanism is believed to involve the metabolic activation of isoniazid into reactive metabolites, leading to oxidative stress, mitochondrial dysfunction, and an immune-mediated response.[3][4]

Key mechanisms of isoniazid-induced liver injury include:

-

Oxidative Stress: Metabolism of isoniazid can lead to the production of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[3][5] This results in lipid peroxidation and damage to cellular macromolecules.[4]

-

Mitochondrial Dysfunction: Isoniazid and its metabolites can impair the mitochondrial respiratory chain, leading to decreased ATP production and the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[3]

-

Immune Response: In some individuals, reactive metabolites of isoniazid can act as haptens, forming adducts with cellular proteins. These modified proteins can be recognized by the immune system, triggering an inflammatory response that contributes to liver damage.[1][2]

Glyoxylic Acid Toxicity

Glyoxylic acid is an intermediate in the metabolism of glycine and other compounds. In humans, it is primarily metabolized to oxalate. Excessive levels of glyoxylic acid can lead to hyperoxaluria, a condition characterized by high levels of oxalate in the urine, which can result in the formation of calcium oxalate kidney stones and renal damage.

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays.

In Vitro Toxicity Assays

-

Cytotoxicity Assays:

-

Methodology: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured and exposed to varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours). Cell viability is then assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[6] The concentration that reduces cell viability by 50% (IC50) is determined.

-

-

Genotoxicity Assays:

-

Ames Test: This assay uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.

-

Micronucleus Test: This test detects chromosomal damage by observing the formation of micronuclei (small, extranuclear bodies containing chromosome fragments) in cultured cells.

-

-

Hepatotoxicity Assays:

-

Measurement of Liver Enzymes: In cell culture supernatants, the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured as indicators of hepatocellular damage.[5]

-

Oxidative Stress Markers: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like catalase (CAT) and glutathione peroxidase (GPx) can also be measured.[5]

-

In Vivo Toxicity Studies

-

Acute Oral Toxicity Study (e.g., OECD Guideline 423):

-

Methodology: A single, high dose of this compound is administered orally to a small number of rodents (e.g., rats or mice). The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. This study provides a preliminary estimate of the LD50.

-

-

Repeated Dose Toxicity Study (e.g., OECD Guideline 407):

-

Methodology: Animals (typically rats) are administered daily doses of this compound for a period of 28 or 90 days. Throughout the study, clinical signs, body weight, and food and water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and biochemical analysis, and a full histopathological examination of organs is performed to identify any target organ toxicity and establish a NOAEL.

-

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in this compound-Induced Hepatotoxicity

The following diagram illustrates the potential signaling pathways involved in hepatotoxicity, extrapolated from the known mechanisms of isoniazid.

Caption: Inferred signaling pathways of this compound hepatotoxicity.

General Experimental Workflow for In Vitro Toxicity Testing

The following diagram outlines a typical workflow for the initial in vitro toxicological screening of a compound like this compound.

Caption: Experimental workflow for in vitro toxicity screening.

Conclusion

The available data on the toxicity of this compound is sparse, necessitating a cautious approach to its handling and development. Based on the known toxicological profile of isoniazid, the primary concern for this compound is potential hepatotoxicity, likely mediated by metabolic activation, oxidative stress, and immune responses. The potential for nephrotoxicity due to the formation of oxalate from the glyoxylic acid moiety should also be considered. A comprehensive toxicological assessment, following standardized in vitro and in vivo protocols, is essential to fully characterize the safety profile of this compound before any further development can be pursued.

References

- 1. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]

- 4. Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of isoniazid-induced hepatotoxicity in zebrafish larvae: Activation of ROS-mediated ERS, apoptosis and the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Isoniazid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the frontline anti-tuberculosis drug, isoniazid (INH), and its derivatives. A thorough understanding of these pathways is critical for optimizing therapeutic efficacy, minimizing dose-related toxicity, and developing novel derivatives with improved pharmacological profiles. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines key experimental protocols, and provides visual representations of the metabolic cascades.

Core Metabolic Pathways of Isoniazid

The biotransformation of isoniazid is a complex process primarily occurring in the liver, involving a series of enzymatic reactions. The main pathways are acetylation, hydrolysis, and oxidation, which lead to the formation of various metabolites, some of which are implicated in the drug's efficacy and others in its toxicity profile.[1]

1. Acetylation by N-Acetyltransferase 2 (NAT2): The principal metabolic route for isoniazid is N-acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[2] This process converts isoniazid into its major and largely inactive metabolite, acetylisoniazid (AcINH). The activity of NAT2 is genetically determined, leading to distinct phenotypes of "slow," "intermediate," and "fast" acetylators within the population. This genetic variability is a major determinant of isoniazid's plasma concentration and, consequently, its therapeutic and toxic effects.[2][3]

2. Hydrolysis by Amidase: Both isoniazid and its acetylated metabolite, acetylisoniazid, can undergo hydrolysis mediated by amidases. The hydrolysis of isoniazid yields isonicotinic acid (INA) and hydrazine (Hz). Similarly, the hydrolysis of acetylisoniazid produces isonicotinic acid and acetylhydrazine (AcHz).[1]

3. Oxidation by Cytochrome P450 (CYP) Enzymes: The hydrazine metabolites, particularly hydrazine and acetylhydrazine, are substrates for oxidative metabolism by cytochrome P450 enzymes, most notably CYP2E1. This oxidative process generates reactive metabolites that are considered to be the primary mediators of isoniazid-induced hepatotoxicity. These reactive intermediates can covalently bind to hepatic macromolecules, leading to cellular damage and inflammation.[1][4]

4. Further Metabolism: Acetylhydrazine can be further acetylated by NAT2 to form diacetylhydrazine (DiAcHz), a less toxic and readily excretable compound. Isonicotinic acid can be conjugated with glycine to form isonicotinylglycine, which is then excreted in the urine.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of isoniazid and its metabolites are significantly influenced by the NAT2 acetylator phenotype. The following tables summarize key quantitative data compiled from various studies.

Table 1: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid by NAT2 Phenotype

| Parameter | Analyte | Slow Acetylators | Intermediate Acetylators | Fast Acetylators | Reference |

| Clearance (CL/F, L/h) | Isoniazid | 11.8 ± 3.4 | 22.8 ± 7.0 | 37.8 ± 10.9 | [5] |

| Acetylisoniazid | 14.2 ± 3.1 | 13.9 ± 3.1 | 15.0 ± 4.1 | [5] | |

| Volume of Distribution (Vd/F, L) | Isoniazid | 44.1 ± 10.1 | 49.3 ± 13.5 | 52.9 ± 14.8 | [5] |

| Acetylisoniazid | 19.8 ± 4.5 | 19.3 ± 4.4 | 20.9 ± 5.9 | [5] | |

| Elimination Half-life (t½, h) | Isoniazid | 2.5 - 4.5 | 1.5 - 2.5 | 0.5 - 1.5 | [6] |

| Hydrazine & Acetylhydrazine | 4.46 | 3.01 | 1.68 | [6] |

Table 2: Plasma Concentrations of Isoniazid and its Metabolites 2 Hours Post-Dose by NAT2 Phenotype

| Analyte | Slow Acetylators (µg/mL) | Intermediate Acetylators (µg/mL) | Fast Acetylators (µg/mL) | Reference |

| Isoniazid | 4.6 ± 1.5 | 2.9 ± 1.1 | 1.5 ± 0.6 | |

| Acetylisoniazid | 1.8 ± 0.5 | 2.5 ± 0.7 | 3.1 ± 0.8 | |

| Isonicotinic Acid | 0.4 ± 0.2 | 0.5 ± 0.2 | 0.6 ± 0.2 | |

| Hydrazine | 0.03 ± 0.01 | 0.02 ± 0.01 | 0.01 ± 0.01 | |

| Acetylhydrazine | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 |

Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the complex metabolic transformations and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols